![molecular formula C11H22N2 B12273682 10-Propyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B12273682.png)
10-Propyl-3,10-diazabicyclo[4.3.1]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Propyl-3,10-diazabicyclo[431]decane is a bicyclic organic compound with the molecular formula C11H22N2 It is characterized by a diazabicyclo structure, which includes two nitrogen atoms within a bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Propyl-3,10-diazabicyclo[4.3.1]decane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a propyl group attached. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
10-Propyl-3,10-diazabicyclo[4.3.1]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the nitrogen atoms can act as nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted diazabicyclo compounds.
Scientific Research Applications
10-Propyl-3,10-diazabicyclo[4.3.1]decane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 10-Propyl-3,10-diazabicyclo[4.3.1]decane involves its interaction with specific molecular targets. The nitrogen atoms within the bicyclic structure can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. This compound may act as an enzyme inhibitor or receptor modulator, depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
10-Methyl-8,10-diazabicyclo[4.3.1]decane: Similar structure but with a methyl group instead of a propyl group.
10-Propyl-3,10-diazabicyclo[4.3.1]decan-4-one: Contains a ketone functional group at the fourth position.
Uniqueness
10-Propyl-3,10-diazabicyclo[4.3.1]decane is unique due to its specific propyl substitution, which can influence its reactivity and interaction with other molecules. This makes it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C11H22N2 |
|---|---|
Molecular Weight |
182.31 g/mol |
IUPAC Name |
10-propyl-3,10-diazabicyclo[4.3.1]decane |
InChI |
InChI=1S/C11H22N2/c1-2-8-13-10-4-3-5-11(13)9-12-7-6-10/h10-12H,2-9H2,1H3 |
InChI Key |
DOVYTTBYZNUSOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2CCCC1CNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid,[(trimethylstannyl)thio]-, isooctyl ester (9CI)](/img/structure/B12273609.png)
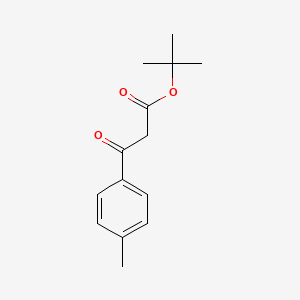
![Ethanone, 2-[(6-methyl-4-pyrimidinyl)thio]-1-phenyl-](/img/structure/B12273618.png)
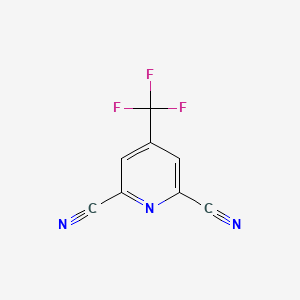


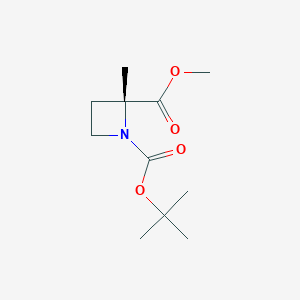
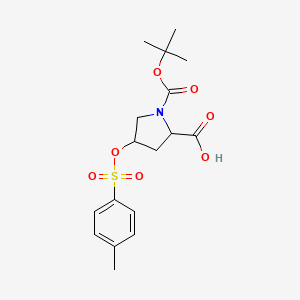

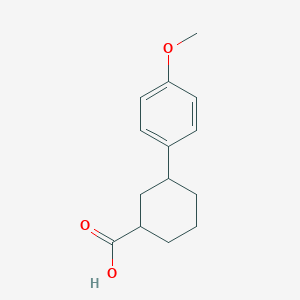

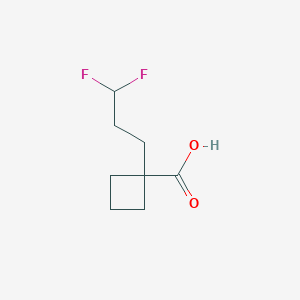
![3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12273689.png)
![7-methoxy-3-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12273700.png)
